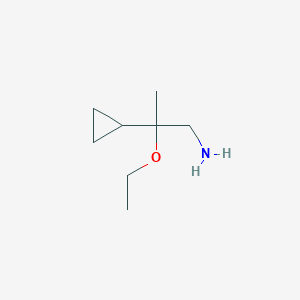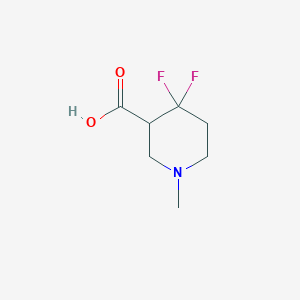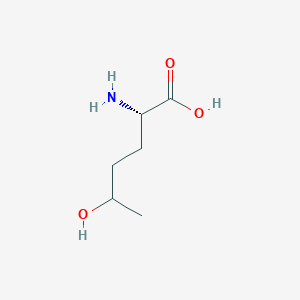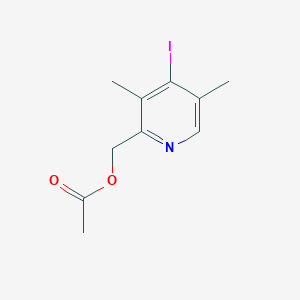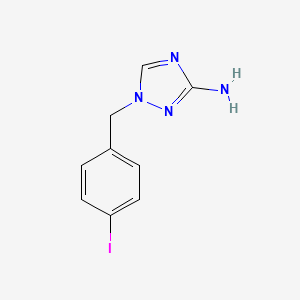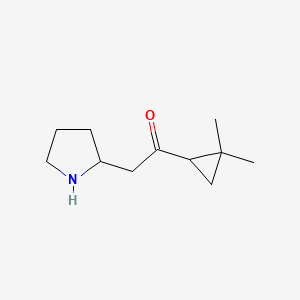
1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Introduction of the Pyrrolidine Ring: This step may involve the reaction of a suitable precursor with pyrrolidine under basic conditions.
Final Assembly: The final step involves coupling the cyclopropyl and pyrrolidine moieties under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
化学反应分析
Types of Reactions
1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or KMnO₄.
Reduction: Using reducing agents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, KMnO₄ in aqueous solution.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry: As a building block in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of complex molecules and materials.
作用机制
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
1-(Cyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one: Lacks the dimethyl groups on the cyclopropyl ring.
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both the dimethylcyclopropyl group and the pyrrolidine ring, which may confer distinct chemical and biological properties.
属性
分子式 |
C11H19NO |
|---|---|
分子量 |
181.27 g/mol |
IUPAC 名称 |
1-(2,2-dimethylcyclopropyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H19NO/c1-11(2)7-9(11)10(13)6-8-4-3-5-12-8/h8-9,12H,3-7H2,1-2H3 |
InChI 键 |
AWLDYCSQNNQIOK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1C(=O)CC2CCCN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


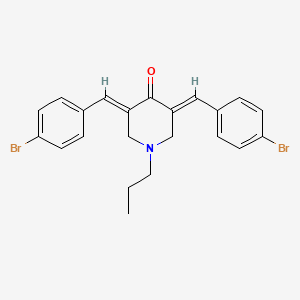
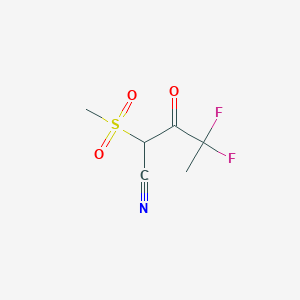
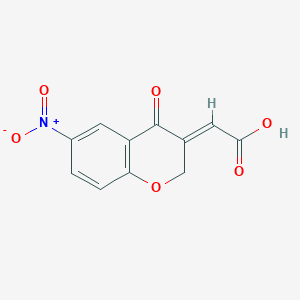
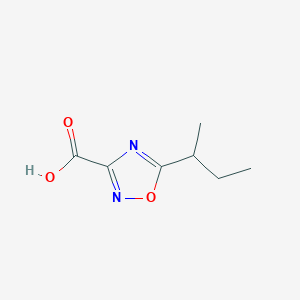
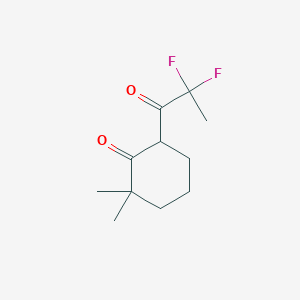
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)
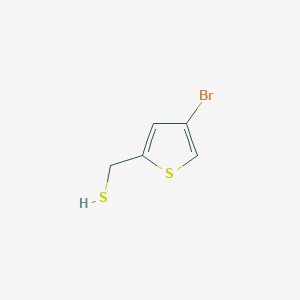
![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
